4-Iodopyrazole

Catalog No.
S574729
CAS No.
3469-69-0
M.F
C3H3IN2
M. Wt
193.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodopyrazole

CAS Number

3469-69-0

Product Name

4-Iodopyrazole

IUPAC Name

4-iodo-1H-pyrazole

Molecular Formula

C3H3IN2

Molecular Weight

193.97 g/mol

InChI

InChI=1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)

InChI Key

LLNQWPTUJJYTTE-UHFFFAOYSA-N

SMILES

C1=C(C=NN1)I

Synonyms

4-Iodo-pyrazole; 4-Iodo-1H-pyrazole;

Canonical SMILES

C1=C(C=NN1)I
  • Intermediate for biologically active compounds: 4-Iodopyrazole serves as a key building block for the synthesis of various biologically active molecules. Its reactive iodine group allows for further modifications through reactions like coupling or substitution, leading to diverse compounds with potential pharmaceutical applications [].
  • Study of protein-ligand interactions: Researchers utilize 4-iodopyrazole as a probe molecule to investigate protein-ligand interactions. The iodine atom acts as a heavy atom in X-ray crystallography studies, aiding in the visualization and understanding of how small molecules bind to specific proteins [].
  • Exploration of catalytic processes: 4-Iodopyrazole participates in research on catalytic processes, particularly in palladium-mediated coupling reactions. These reactions involve the formation of carbon-carbon bonds using specific catalysts, and 4-iodopyrazole acts as a model substrate for studying the efficiency and selectivity of these reactions [].

4-Iodopyrazole is an organic compound classified as an aryl iodide, with the molecular formula C3H3IN2C_3H_3IN_2 and a molecular weight of approximately 193.97 g/mol. Its IUPAC name is 4-iodo-1H-pyrazole, and it is recognized for its unique structure, which includes a pyrazole ring substituted with an iodine atom at the fourth position. This compound is characterized by its potential reactivity and serves as a valuable intermediate in various chemical syntheses and biological applications .

Currently, there is no documented information regarding a specific mechanism of action for 4-iodopyrazole in biological systems.

Further Research:

4-Iodopyrazole presents a promising avenue for research in various fields. Future studies could explore:

  • Development of synthetic methods for incorporating 4-iodopyrazole into more complex molecules with desired functionalities.
  • Investigation of its potential biological activity and interaction with specific targets.
  • Evaluation of its physical and chemical properties in detail for optimal utilization.
Typical of halogenated compounds:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents, often catalyzed by transition metals such as copper or palladium .
  • Electrophilic Aromatic Substitution: The compound can be subjected to electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring .

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 4-Iodopyrazole exhibits various biological activities. It has been studied for its potential roles in:

  • Antimicrobial Activity: Some derivatives of 4-iodopyrazole have shown promise against certain bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of cancer cells, although further research is necessary to elucidate its mechanisms of action .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Several methods have been developed for synthesizing 4-iodopyrazole:

  • Iodination of Pyrazoles: Direct iodination of pyrazole derivatives using iodine or iodinating agents under acidic conditions.
  • Electrosynthesis: Utilizing electrochemical methods to iodinate pyrazoles at a platinum anode, providing a greener approach to synthesis .
  • Reactions with Sodium Nitrite: In one method, propargylamines are reacted with sodium nitrite in acetic acid to yield 4-iodopyrazole N-oxides efficiently .

These methods demonstrate both traditional and innovative approaches to synthesizing this compound.

4-Iodopyrazole finds applications across various fields:

  • Pharmaceutical Intermediates: It serves as a key building block in the synthesis of biologically active compounds, particularly in drug development.
  • Chemical Research: Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: The compound may be utilized in designing materials with specific electronic or optical properties due to its halogen content .

Several compounds share structural similarities with 4-iodopyrazole. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-IodopyrazoleIodine at the third positionDifferent reactivity patterns due to iodine position
4-BromopyrazoleBromine instead of iodineGenerally less reactive than iodinated counterparts
4-ChloropyrazoleChlorine atom presentExhibits different biological activity compared to iodine
PyrazoleNo halogen substituentLacks the unique reactivity associated with halogens

The presence of iodine in 4-iodopyrazole distinguishes it from these similar compounds, enhancing its reactivity and potential biological activity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

193.93410 g/mol

Monoisotopic Mass

193.93410 g/mol

Heavy Atom Count

6

LogP

1.7
1.7 (LogP)

Melting Point

108-110 °C

UNII

F33UJD465Q

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3469-69-0

Wikipedia

4-iodopyrazole

Dates

Modify: 2023-08-15

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